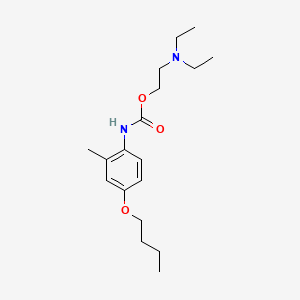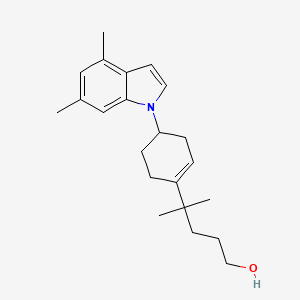![molecular formula C25H22ClN3 B13780102 Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-N-phenyl-, monohydrochloride CAS No. 68966-31-4](/img/structure/B13780102.png)
Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-N-phenyl-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-N-phenyl-, monohydrochloride is a complex organic compound known for its vibrant color and significant applications in various scientific fields. This compound is also referred to as Basic Violet 14 monohydrochloride . It is primarily used as a dye in histological staining and has notable properties that make it valuable in research and industrial applications.
Métodos De Preparación
The synthesis of Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-N-phenyl-, monohydrochloride involves several steps. One common method includes the reaction of 4-aminobenzaldehyde with aniline under acidic conditions to form the intermediate Schiff base. This intermediate is then subjected to cyclization and further reaction with hydrochloric acid to yield the final monohydrochloride salt .
Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-N-phenyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinonoid structures.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings, using reagents like halogens or nitrating agents
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .
Aplicaciones Científicas De Investigación
Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-N-phenyl-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a dye in various chemical assays.
Biology: The compound is employed in histological staining to visualize cellular structures and tissues.
Industry: The dye is used in textile and paper industries for coloring purposes
Mecanismo De Acción
The mechanism of action of Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-N-phenyl-, monohydrochloride involves its interaction with biological molecules, particularly nucleic acids and proteins. The compound binds to these molecules through electrostatic interactions and hydrogen bonding, leading to changes in their structure and function. This binding can result in the visualization of cellular components in histological staining .
Comparación Con Compuestos Similares
Similar compounds to Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-N-phenyl-, monohydrochloride include:
Basic Violet 1: Another dye with similar staining properties but different molecular structure.
Rosaniline: A compound used in similar applications but with distinct chemical properties.
Pararosaniline: A closely related dye with comparable uses in histology and industry
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct staining characteristics and reactivity compared to its analogs .
Propiedades
Número CAS |
68966-31-4 |
|---|---|
Fórmula molecular |
C25H22ClN3 |
Peso molecular |
399.9 g/mol |
Nombre IUPAC |
4-[(4-aminophenyl)-(4-phenyliminocyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydrochloride |
InChI |
InChI=1S/C25H21N3.ClH/c26-21-12-6-18(7-13-21)25(19-8-14-22(27)15-9-19)20-10-16-24(17-11-20)28-23-4-2-1-3-5-23;/h1-17H,26-27H2;1H |
Clave InChI |
QZHNGWRYIUPADL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=C2C=CC(=C(C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)C=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


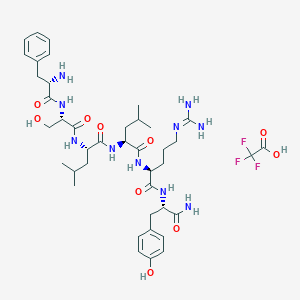
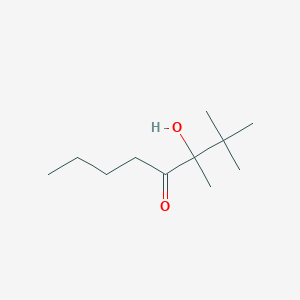
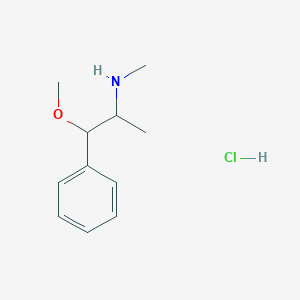
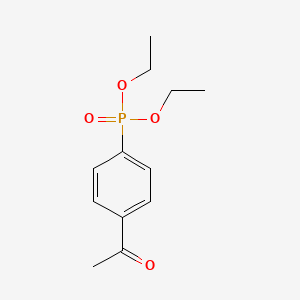
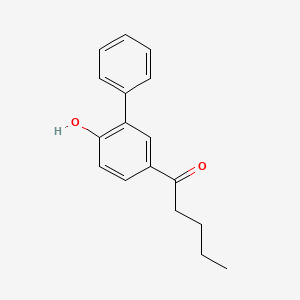
![N-[2-(3-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B13780043.png)
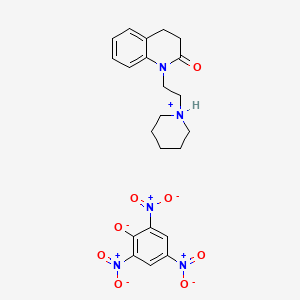
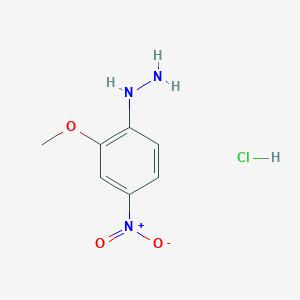
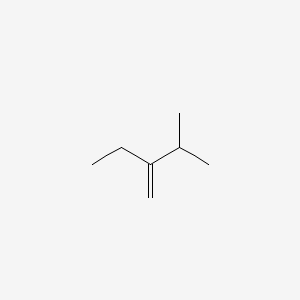
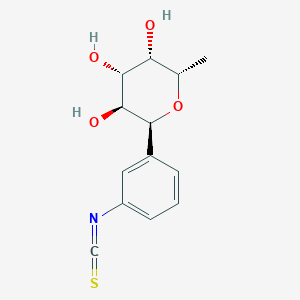
![L-Glucose-[1-3H(N)]](/img/structure/B13780086.png)

